Baccatin Iii

Description

Baccatin III has been reported in Taxus sumatrana, Taxus cuspidata, and other organisms with data available.

Baccatin III is a compound obtained from the needles of the Taxus baccata tree that is used as a precursor of paclitaxel.

from Taxus yunnanensis; structure given in first source

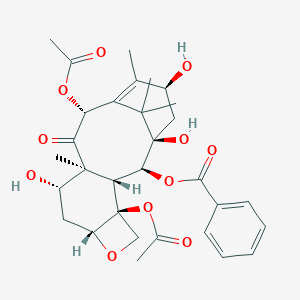

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMSOCFBDVBLFW-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029474 | |

| Record name | Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27548-93-2 | |

| Record name | Baccatin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27548-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Baccatin III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACCATIN III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Baccatin Iii

Role of Baccatin (B15129273) III as a Key Intermediate in Taxane (B156437) Biosynthesis

Baccatin III is a crucial precursor in the biosynthesis of paclitaxel (B517696). mdpi.com Its production is a significant landmark in the pathway, representing the formation of the core taxane skeleton adorned with most of the functional groups necessary for the eventual attachment of the C-13 side chain, a critical step in forming paclitaxel. mdpi.comfrontiersin.org The biosynthesis of baccatin III is estimated to involve at least 14 to 19 enzymatic steps from GGPP. frontiersin.orgbiorxiv.org The complexity of this pathway has made the complete elucidation of all involved enzymes a long-standing challenge in natural product chemistry. biorxiv.orgacs.org

Recent breakthroughs have led to the identification of a minimal set of nine core genes sufficient for the de novo biosynthesis of baccatin III in a heterologous host, Nicotiana benthamiana. biorxiv.orgcjnmcpu.com This achievement underscores the central role of baccatin III as a viable target for biotechnological production, potentially offering a more sustainable source for paclitaxel and its derivatives compared to extraction from slow-growing yew trees. mdpi.combiorxiv.org

Enzymatic Steps and Gene Expression in the Taxane Biosynthetic Pathway

The conversion of the initial taxane scaffold into baccatin III is a multi-step process catalyzed by a series of specialized enzymes. These enzymes belong to various classes, including synthases, hydroxylases, and transferases, each playing a precise role in the modification of the taxane core.

The biosynthesis of taxanes is initiated by the enzyme taxadiene synthase (TDS), which catalyzes the cyclization of the linear precursor, geranylgeranyl diphosphate (B83284) (GGPP), to form the foundational tricyclic hydrocarbon skeleton of taxadiene. biorxiv.orgencyclopedia.pub This committed step establishes the core structure upon which all subsequent modifications will occur. nih.gov

Following the formation of the taxadiene skeleton, a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups at specific positions on the molecule. frontiersin.orgnih.gov

Taxadiene 5α-hydroxylase (T5αH): This enzyme, also known as CYP725A4, is responsible for the first oxygenation step in the pathway. acs.orgnih.gov It hydroxylates taxadiene at the C5α position, which involves a double bond migration, yielding taxa-4(20),11(12)-dien-5α-ol. nih.govontosight.ai This reaction is crucial as it prepares the molecule for subsequent modifications. acs.orggenscript.com

Taxane 1β-hydroxylase (T1βH): The hydroxylation at the C-1β position is a key step that occurs later in the pathway. biorxiv.org The identification of T1βH has been a significant advancement in understanding the complete biosynthesis of baccatin III. biorxiv.orgchemrxiv.org

Taxane 9α-hydroxylase (T9αH): This enzyme introduces a hydroxyl group at the C-9α position. biorxiv.orgchemrxiv.org The discovery of T9αH, distinct from previously reported enzymes, was crucial for the successful reconstitution of the baccatin III pathway. biorxiv.orgcjnmcpu.com

Other important hydroxylation steps are catalyzed by enzymes such as taxane 13α-hydroxylase, taxane 10β-hydroxylase, taxane 2α-hydroxylase, and taxane 7β-hydroxylase, which add to the functional complexity of the taxane core. frontiersin.org

Acylation reactions, catalyzed by acyltransferases, are essential for the modification of the taxane skeleton. These enzymes transfer acyl groups from donors like acetyl-CoA to the hydroxylated intermediates.

Taxadien-5α-ol O-acetyltransferase (TAT): This enzyme catalyzes the first acylation step, converting taxadien-5α-ol to taxadien-5α-yl acetate (B1210297). mdpi.comnih.gov This acetylation at the C-5 position is a critical branch point in the pathway. nih.gov The TAT enzyme contains a conserved HXXXDG motif associated with its catalytic activity. mdpi.com

Taxane 7β-O-acyltransferase (T7AT): The acylation at the C-7β position is another important modification, and the enzyme responsible, T7AT, has been recently identified. biorxiv.org

Benzoyltransferases catalyze the transfer of a benzoyl group, a key structural feature of many taxanes.

Taxane 2α-O-benzoyltransferase (TBT): This enzyme is responsible for a late-stage acylation step, catalyzing the conversion of 2-debenzoyl-7,13-diacetyl baccatin III to 7,13-diacetyl baccatin III. mdpi.compnas.org The cDNA for TBT encodes a protein of 440 amino acids and possesses the characteristic HXXXDG motif. mdpi.comnih.gov The enzyme is regiospecific for the 2α-hydroxyl group. pnas.orgnih.gov

The final acetylation step in the formation of the baccatin III core is catalyzed by 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT). This enzyme transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to yield baccatin III. mdpi.comfrontiersin.orgnih.gov DBAT is considered a key rate-limiting enzyme in the paclitaxel biosynthetic pathway. mdpi.comresearchgate.net The cDNA for DBAT encodes a protein of 440 amino acids and shares significant sequence similarity with other acyltransferases in the pathway. mdpi.com Interestingly, research has shown that DBAT can also catalyze the reverse reaction, the deacetylation of baccatin III, under certain conditions. mdpi.comnih.gov

Interactive Data Tables

Table 1: Key Enzymes in Baccatin III Biosynthesis

| Enzyme Name | Abbreviation | Function | Reference |

| Taxadiene Synthase | TDS | Cyclization of GGPP to taxadiene | biorxiv.org |

| Taxadiene 5α-hydroxylase | T5αH | Hydroxylation at C-5α | acs.orgnih.gov |

| Taxane 1β-hydroxylase | T1βH | Hydroxylation at C-1β | biorxiv.orgchemrxiv.org |

| Taxane 9α-hydroxylase | T9αH | Hydroxylation at C-9α | biorxiv.orgchemrxiv.org |

| Taxadien-5α-ol O-acetyltransferase | TAT | Acetylation at C-5α | mdpi.comnih.gov |

| Taxane 7β-O-acyltransferase | T7AT | Acylation at C-7β | biorxiv.org |

| Taxane 2α-O-benzoyltransferase | TBT | Benzoylation at C-2α | mdpi.compnas.org |

| 10-Deacetylbaccatin III 10-O-Acetyltransferase | DBAT | Acetylation at C-10 | mdpi.comfrontiersin.org |

Deacetylase Reactions

Deacetylation, the removal of acetyl groups, is a key process in the later stages of baccatin III synthesis. Recent research has identified specific deacetylases that play a crucial role in this process. A multiplexed perturbation strategy in yew revealed two important deacetylases: taxane 7β-O-deacetylase (T7dA) and taxane 9α-O-deacetylase (T9dA). biorxiv.orgnih.govresearchgate.netnih.gov These enzymes are responsible for the stepwise removal of two acetyl groups from an intermediate known as baccatin VI (11-Bz) to produce 9-dihydro-13-acetyl-baccatin III (9DHAB). researchgate.net The process involves the hydrolysis of the C-9 acetyl group by T9dA, which is a prerequisite for the subsequent action of the taxane 9-oxidase. researchgate.net

Oxidase and Epoxidase Reactions

Precursors in Baccatin III Biosynthesis

The synthesis of the complex baccatin III molecule starts from relatively simple and common cellular building blocks. These precursors provide the carbon skeleton and the necessary chemical groups for the construction of the final product.

Diterpenoid Precursors

The fundamental backbone of baccatin III is a diterpenoid, which originates from geranylgeranyl diphosphate (GGPP). internationalscholarsjournals.commdpi.comoup.com GGPP is a universal precursor for all diterpenoids and is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). oup.com The first committed step in the biosynthesis of taxoids is the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase. internationalscholarsjournals.comnih.gov This cyclic diterpene olefin then undergoes a series of functionalizations to eventually yield baccatin III. internationalscholarsjournals.comnih.gov

Acetyl-CoA as an Acetyl Donor

Acetyl-CoA is a central metabolite in cellular metabolism and serves as the primary donor of acetyl groups in numerous biosynthetic pathways, including that of baccatin III. frontiersin.orgmdpi.com The acetylation of the C-10 hydroxyl group of 10-deacetylbaccatin III is a critical final step in baccatin III synthesis, and this reaction is dependent on acetyl-CoA. frontiersin.orgmdpi.comnih.gov The availability of acetyl-CoA can directly impact the yield of baccatin III, making the engineering of metabolic pathways to increase the supply of acetyl-CoA a key strategy for improving production in heterologous systems. frontiersin.orgmdpi.comresearchgate.net

10-Deacetylbaccatin III as a Direct Precursor

10-Deacetylbaccatin III (10-DAB) is the immediate precursor to baccatin III. mdpi.comfrontiersin.orgmdpi.comsmolecule.com This compound is naturally found in yew species and is a key starting material for the semi-synthesis of paclitaxel. mdpi.comsmolecule.comicm.edu.pl The conversion of 10-DAB to baccatin III is a single-step acetylation reaction catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). mdpi.comfrontiersin.orgnih.govpnas.orgwikipedia.org This enzyme specifically transfers an acetyl group from acetyl-CoA to the C-10 hydroxyl group of 10-DAB. nih.govpnas.org

Elucidation of the Complete Biosynthetic Pathway

For a long time, the complete biosynthetic pathway of baccatin III remained elusive, hindering efforts for its sustainable production. frontiersin.orgresearchgate.netnih.gov However, recent breakthroughs in genomics, transcriptomics, and synthetic biology have led to the identification of the missing enzymes and the reconstitution of the entire pathway in heterologous hosts. biorxiv.orgnih.govresearchgate.netnih.govresearchgate.netdpxq.gov.cncjnmcpu.comchemistryworld.com

Transcriptional and Metabolic Regulation of Baccatin III Biosynthesis

The biosynthesis of Baccatin III, a crucial intermediate in the production of the anticancer drug paclitaxel, is a complex process governed by an intricate network of transcriptional and metabolic controls within Taxus species. The production rate and yield are determined by the coordinated expression of biosynthetic genes and the availability of metabolic precursors.

Transcriptional Regulation

The expression of genes encoding the enzymes for the Baccatin III pathway is tightly controlled by various transcription factors (TFs), which can act as activators or repressors. These TFs often belong to well-known plant-specific families, including MYB, ERF, WRKY, and bHLH, and their activity is frequently induced by defense-related signaling molecules like jasmonates. mdpi.comtechscience.comfrontiersin.org

Elicitors, particularly methyl jasmonate (MeJA), play a pivotal role in upregulating the Baccatin III biosynthetic pathway. oup.commdpi.com The application of MeJA to Taxus cell cultures has been shown to induce a significant increase in the transcript levels of key pathway genes, leading to higher accumulation of Baccatin III and paclitaxel. nih.govresearchgate.netresearchgate.netnih.gov This response is mediated by jasmonate-responsive TFs. For instance, in Taxus cuspidata, MeJA treatment activates the promoters of at least seven genes in the paclitaxel biosynthetic pathway. nih.gov

Several specific TFs have been identified and functionally characterized for their role in regulating this pathway:

ERF (Ethylene Responsive Factor) family : Members of this family can act as both activators and repressors. For example, TcERF15 has been identified as an activator, while TcERF12 acts as a repressor of the taxadiene synthase (TS) gene, a critical early step in the pathway. mdpi.comfrontiersin.org More recently, ERF68 was confirmed to activate the expression of the taxane-2α-hydroxylase (T2H) gene. mdpi.com

WRKY family : TcWRKY1 has been shown to significantly enhance the transcription of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), the enzyme catalyzing the final step in Baccatin III formation. frontiersin.orgoup.com Other WRKY TFs, such as WRKY8, WRKY12, and WRKY47, are identified as positive regulators. techscience.com

bHLH (basic Helix-Loop-Helix) family : The TF TcMYC2a is a key player in the jasmonate-responsive expression of several pathway genes, including those encoding taxadiene 5α-hydroxylase (T5αH) and taxane 13α-hydroxylase (T13αH). frontiersin.org

MYB family : In Taxus media, the transcription factor TmMYB3 has been found to regulate the expression of both TS and taxane 2α-O-benzoyltransferase (TBT). mdpi.com

The clustering of paclitaxel biosynthesis genes on chromosomes, as revealed by genomic studies, suggests that their expression may be co-regulated by shared mechanisms, allowing for efficient and coordinated production of the necessary enzymes. oup.com

Table 1: Key Transcription Factors Regulating the Baccatin III Biosynthetic Pathway

| Transcription Factor | Family | Target Gene/Process | Regulatory Role | Source |

|---|---|---|---|---|

| TcWRKY1 | WRKY | DBAT | Activator | frontiersin.orgoup.com |

| TcERF12 | ERF | TS | Repressor | mdpi.comfrontiersin.org |

| TcERF15 | ERF | TS | Activator | mdpi.comfrontiersin.org |

| ERF68 | ERF | T2H | Activator | mdpi.com |

| TmMYB3 | MYB | TS, TBT | Activator | mdpi.com |

| TcMYC2a | bHLH | TASY, TAT, DBTNBT, T13αOH, T5αOH | Activator | frontiersin.org |

| TcJAMYC1, 2, 4 | bHLH | Paclitaxel biosynthesis genes | Negative Regulators | nih.gov |

| WRKY8, 12, 47 | WRKY | Paclitaxel biosynthesis | Positive Regulators | techscience.com |

Metabolic Regulation

The synthesis of Baccatin III is also heavily dependent on the flux and availability of precursors from primary metabolism. The universal five-carbon building blocks of terpenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are supplied by two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.comresearchgate.net While both pathways contribute, studies with inhibitors suggest that the MEP pathway is the primary source of IPP for the formation of the taxane ring. researchgate.net

A key aspect of metabolic regulation is the competition for common substrates with other biosynthetic pathways. For example, the phenylpropanoid pathway competes for the amino acid phenylalanine, which is required for the C-13 side chain of paclitaxel but not for Baccatin III itself. frontiersin.org However, disrupting phenylpropanoid metabolism has been shown to unexpectedly increase the accumulation of Baccatin III and its precursor, 10-deacetylbaccatin III (10-DAB). frontiersin.org This suggests a complex regulatory crosstalk, possibly involving plant hormones derived from phenylpropanoids, that influences the upstream taxane pathway. frontiersin.org

Furthermore, the availability of co-substrates, such as acetyl-CoA, is crucial for the later acylation steps. The enzyme DBAT uses acetyl-CoA to convert 10-DAB into Baccatin III. frontiersin.org Enhancing the intracellular supply of acetyl-CoA in engineered microbial systems has proven to be an effective strategy to boost Baccatin III production, highlighting this step as a potential metabolic bottleneck. frontiersin.orgresearchgate.netresearchgate.net

Table 2: Key Metabolic Checkpoints in Baccatin III Biosynthesis

| Metabolic Step | Enzyme(s) | Precursor(s) | Significance | Source |

|---|---|---|---|---|

| Precursor Supply | DXS, DXR (MEP Pathway) | Pyruvate, Glyceraldehyde-3-phosphate | Provides IPP/DMAPP, the primary building blocks for the taxane skeleton. | mdpi.comresearchgate.net |

| Taxane Skeleton Formation | Taxadiene Synthase (TS) | Geranylgeranyl Diphosphate (GGPP) | The first committed and a major rate-limiting step in the pathway. | mdpi.comtechscience.com |

| Final Acetylation | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III, Acetyl-CoA | Catalyzes the final conversion to Baccatin III; its activity is dependent on acetyl-CoA availability and is a target for metabolic engineering. | frontiersin.orgfrontiersin.orgresearchgate.net |

Production and Engineering of Baccatin Iii

Plant Cell Culture Systems for Baccatin (B15129273) III Production

Plant cell culture has emerged as an environmentally friendly and controllable platform for producing Baccatin III and other taxanes. scu.ac.ir This technology offers several advantages over traditional methods that rely on the harvesting of slow-growing yew trees, as it is not subject to geographical or seasonal variations and reduces the ecological impact. scu.ac.irnews-medical.net

Selection of High-Yielding Taxus Species and Genotypes

The selection of appropriate plant material is a critical first step in establishing a productive cell culture system. Different species and even individual trees within the same species of the Taxus genus exhibit significant variation in their ability to produce taxanes. google.com

Taxus chinensis has been identified as a particularly promising species, capable of rapid growth and high-level production of Baccatin III and other taxanes in culture. google.com Research has shown that cell lines derived from T. chinensis can be manipulated to yield significant quantities of these compounds. google.comnih.govnih.gov Similarly, Taxus baccata is another species widely studied for its potential in Baccatin III production. scu.ac.ircas.cznih.gov Needles of T. baccata are a known source of 10-deacetylbaccatin III (10-DAB), a closely related precursor. scu.ac.ir

Studies have also explored other species such as Taxus globosa, the Mexican yew, where cell lines have been established from various explants like stem internodes, leaves, and meristematic tissue. scielo.org.arscielo.org.ar One study on T. globosa found that a cell line derived from a stem internode was the highest producer of Baccatin III. scielo.org.ar The selection process often involves screening numerous cell lines for desirable traits such as rapid growth, resistance to contamination, and high product yield. google.comscielo.org.arscielo.org.ar

Establishment of Callus and Cell Suspension Cultures

The process of generating a Baccatin III-producing cell culture begins with the establishment of callus, an undifferentiated mass of plant cells. This is typically initiated from explants—small pieces of tissue such as internodal segments, leaves, or stems—placed on a solid nutrient medium. scu.ac.irscielo.org.arscielo.org.arresearchgate.net For instance, callus cultures of Taxus baccata and Taxus brevifolia have been initiated from internodal segments on a B5 medium. scu.ac.irresearchgate.net Similarly, Taxus globosa callus has been established from branch fragments. scielo.org.arscielo.org.ar

Once a stable and healthy callus line is established, it is transferred to a liquid medium to create a cell suspension culture. scielo.org.arscielo.org.artandfonline.com These suspension cultures are maintained in flasks on orbital shakers to ensure proper aeration and nutrient distribution. scielo.org.arscielo.org.artandfonline.combioone.org The transition from callus to suspension culture is a crucial step for scaling up production, as liquid cultures allow for more uniform growth and easier manipulation of culture conditions. scielo.org.arscielo.org.ar The selection of robust cell lines that can withstand the shear stress of liquid culture and maintain high productivity is essential for successful scale-up. scielo.org.ar

Optimization of Culture Conditions

To maximize the yield of Baccatin III, the conditions under which the cells are grown must be carefully optimized. This involves fine-tuning the composition of the culture medium, as well as employing strategies to stimulate the production of the desired compound.

The basal medium, which provides essential nutrients for cell growth and metabolism, plays a significant role in Baccatin III production. Studies have shown that different basal media, such as Driver and Kuniyuki (DKW), Woody Plant Medium (WPM), Murashige and Skoog (MS), Gamborg's B5, and Schenk and Hildebrandt (SH), can have varying effects on taxane (B156437) yields. d-nb.infonih.gov In one study, the DKW basal medium was found to produce the highest amounts of Baccatin III in Taxus baccata cultures. d-nb.infonih.gov

The choice and concentration of the carbon source are also critical. Sucrose (B13894) is a commonly used carbon source, and its concentration can influence cell growth and product formation. japsonline.com Research on Taxus wallichiana indicated that increased sucrose levels led to better cell growth. japsonline.com Other carbon sources like fructose (B13574) and glucose have also been found to be effective. japsonline.com A study on the biotransformation of 10-DAB to Baccatin III using engineered bacteria with Taxus chinensis needles found that glycerol (B35011) was the most effective carbon source for maximizing yield. mdpi.com

| Basal Medium | Baccatin III Yield (mg/L) | Total Taxane Yield (mg/L) |

|---|---|---|

| WPM | 3.9 | 24.4 |

| DKW | 10.03 | 28.6 |

| MS | 3.24 | 14.7 |

| SH | 2.69 | 10.61 |

| B5 | 2.5 | 12.2 |

Data derived from a study on Taxus baccata cell suspension cultures. nih.gov

Elicitation is a technique used to enhance the production of secondary metabolites by adding stress-inducing compounds to the cell culture. Methyl jasmonate (MeJA) is a well-known and effective elicitor for taxane production in various Taxus species. cas.cznih.govscielo.org.arnih.govplos.org The addition of MeJA to cell suspension cultures has been shown to significantly increase the accumulation of both paclitaxel (B517696) and Baccatin III. cas.cznih.gov For example, in Taxus baccata cultures, the addition of 100 μM MeJA resulted in a notable increase in Baccatin III yield. cas.cz However, MeJA can also inhibit cell growth, which presents a challenge for large-scale production. plos.org

Coronatine (B1215496) (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, has emerged as an even more powerful elicitor than MeJA in some cases. frontiersin.orgnih.govplos.orgresearchgate.net Studies on Taxus media cell cultures demonstrated that coronatine significantly enhanced total taxane production to a greater extent than MeJA. nih.govresearchgate.net The combination of elicitors with other agents, such as cyclodextrins, has also been explored to further boost production and facilitate the release of taxanes into the culture medium. frontiersin.org

| Taxus Species | Elicitor | Concentration | Baccatin III Yield (mg/L) | Culture Day |

|---|---|---|---|---|

| Taxus baccata | Methyl Jasmonate | 100 μM | 4.62 | 24 |

| Taxus globosa | Methyl Jasmonate | 1 μM | 6.45 | 10 |

| Taxus media | Methyl Jasmonate | 100 μM | 25.2 | 14 |

| Taxus baccata | Methyl Jasmonate | 100 μM | 53.6 | 14 |

Data compiled from various research studies. cas.czscielo.org.ar

Transitioning from small-scale shake flask cultures to large-scale bioreactors is a critical step for the commercial production of Baccatin III. This scale-up process, however, can present challenges, as conditions in a bioreactor differ significantly from those in a flask. nih.govcapes.gov.br Immobilizing the plant cells, for instance by entrapping them in alginate beads, has been shown to be an effective strategy to increase the yield of Baccatin III and paclitaxel. cas.cznih.govcapes.gov.brresearchgate.net

Different types of bioreactors, such as stirred-tank, airlift, and wave bioreactors, have been investigated for Taxus cell cultures. nih.govcapes.gov.br In one study, a stirred bioreactor was found to be the most efficient for promoting paclitaxel production by immobilized Taxus baccata cells. nih.gov Successful scale-up requires careful optimization of bioreactor parameters, including aeration, agitation, and nutrient feeding strategies, to maintain cell viability and productivity. oup.comresearchgate.net While scaling up can sometimes lead to reduced productivity, combining optimized culture conditions with techniques like cell immobilization has demonstrated the potential for a considerable increase in Baccatin III yields in bioreactor systems. nih.govcapes.gov.br

Elicitation Strategies (e.g., Methyl Jasmonate, Coronatine)

Challenges in Plant Cell Culture Production

The production of Baccatin III through plant cell cultures, specifically from Taxus species, faces several significant hurdles that limit its large-scale industrial application. These challenges include:

Low Yield: A primary obstacle is the inherently low productivity of Baccatin III in Taxus cell cultures. jmb.or.krresearchgate.net The concentration of this desired metabolite is often minimal, making the extraction and purification processes economically challenging. jmb.or.kr

Long Culture Cycle: Taxus cell cultures are characterized by slow growth rates. The extended time required to reach a sufficient cell density for production contributes to high operational costs and low process efficiency. researchgate.net

Accumulation in Medium: While secretion of the product into the culture medium is desirable for easier downstream processing, the accumulation of Baccatin III and related taxanes can create a negative feedback loop, inhibiting the biosynthetic pathway and reducing productivity. researchgate.net Furthermore, the maintenance of in vitro cultures over long periods can lead to a progressive decline in taxane production, a significant drawback for commercial systems. oup.com

These challenges have driven the exploration of alternative production platforms, such as microbial fermentation and heterologous expression in other plant species, to overcome the limitations of Taxus cell cultures.

Microbial Production of Baccatin III via Heterologous Expression and Metabolic Engineering

To circumvent the challenges associated with plant cell culture, significant research has focused on engineering microorganisms to produce Baccatin III. This approach involves transferring the genetic blueprint for the Baccatin III biosynthetic pathway into microbial hosts that are easier and faster to cultivate.

Engineered Host Systems

Escherichia coli (E. coli) is a well-established host for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. nih.gov Researchers have successfully engineered E. coli for the production of Baccatin III. frontiersin.orgnih.gov

A key strategy involves the heterologous expression of the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which catalyzes the final step in Baccatin III synthesis from its precursor, 10-deacetylbaccatin III (10-DAB). nih.govfrontiersin.orgnih.gov However, the thermostability of the plant-derived DBAT enzyme in E. coli can be a limiting factor. nih.govfrontiersin.org To address this, protein engineering techniques, such as semi-rational design, have been employed to create more thermostable DBAT variants. nih.gov

Furthermore, metabolic engineering strategies have been implemented to increase the intracellular supply of acetyl-CoA, a necessary co-substrate for the DBAT reaction. nih.govfrontiersin.org By combining a thermostable DBAT mutant with an engineered E. coli strain that overproduces acetyl-CoA, a significant increase in Baccatin III production has been achieved. frontiersin.orgnih.gov One study reported a 10.5-fold increase in Baccatin III production in an engineered strain compared to the initial construct. nih.gov

Table 1: Baccatin III Production in Engineered E. coli

| Strain | Engineering Strategy | Baccatin III Production | Reference |

|---|---|---|---|

| BWD01 | Integration of dbat gene into wild-type E. coli BW25113 | - | nih.govnih.gov |

Saccharomyces cerevisiae (baker's yeast) is another popular host for metabolic engineering due to its eukaryotic nature, which can be advantageous for expressing plant-derived enzymes like cytochrome P450s that are often involved in complex biosynthetic pathways. nih.gov

Efforts to produce Baccatin III in yeast have involved the introduction of multiple genes from the paclitaxel biosynthetic pathway. nih.govfrontiersin.org Researchers have successfully expressed up to eight taxoid biosynthetic genes in a single yeast host. nih.gov While these efforts have demonstrated the functional expression of the recombinant enzymes and the production of early pathway intermediates like taxadiene, the complete reconstitution of the Baccatin III pathway has faced challenges. nih.govtu-darmstadt.de A significant bottleneck was identified at the first cytochrome P450 hydroxylation step, limiting the downstream production of more complex taxoids. nih.gov

Despite these hurdles, the work has laid a foundation for using yeast as a platform to produce taxane precursors, with ongoing research focused on overcoming these metabolic bottlenecks. frontiersin.orgtu-darmstadt.de

Endophytic fungi, which live within the tissues of plants, have emerged as a natural source of paclitaxel and its precursors, including Baccatin III. researchgate.netmdpi.comnih.govresearchgate.net Several genera of endophytic fungi isolated from yew trees (Taxus species) have been found to produce these valuable compounds. mdpi.comnih.gov

Studies have identified various fungal species, such as Aspergillus sp., Trichoderma harzianum, and Hypoxylon sp., as producers of Baccatin III. mdpi.comnih.govresearchgate.net For instance, one study reported the isolation of an Aspergillus sp. strain that produced Baccatin III. mdpi.com Another study identified a strain of Diaporthe phaseolorum that produced Baccatin III at a concentration of 0.219 mg/L in culture. researchgate.net

The production of Baccatin III by endophytic fungi presents a promising alternative to plant cell culture, although yields are often low. researchgate.netmdpi.com Research is ongoing to optimize fermentation conditions and potentially use metabolic engineering to enhance the productivity of these fungal strains.

Table 2: Baccatin III and Taxadiene Production by Endophytic Fungi

| Fungal Species | Compound Produced | Concentration | Reference |

|---|---|---|---|

| Aspergillus sp. | Taxadiene | 1.35 µg/L | mdpi.comnih.govresearchgate.net |

| Trichoderma harzianum | Taxadiene | 0.13 µg/L | mdpi.comnih.govresearchgate.net |

| Hypoxylon sp. | Taxadiene | 0.3 µg/L | mdpi.comnih.govresearchgate.net |

Nicotiana benthamiana, a relative of the tobacco plant, has become a powerful platform for the transient expression of genes and the rapid reconstitution of complex biosynthetic pathways. sciencecast.orgresearcher.lifecjnmcpu.comresearchgate.net Its ability to efficiently express multiple foreign genes simultaneously makes it an ideal "plant chassis" for producing high-value plant-derived compounds like Baccatin III. researchgate.net

Recent breakthroughs have demonstrated the successful de novo biosynthesis of Baccatin III in N. benthamiana leaves. sciencecast.orgresearcher.life This was achieved by co-expressing a set of newly identified and previously known genes from the paclitaxel biosynthetic pathway. sciencecast.orgresearcher.life One study identified seven new genes that, when combined with known enzymes, were sufficient to produce Baccatin III at levels comparable to those found in Taxus needles. sciencecast.orgresearcher.life

Another study identified two previously elusive cytochrome P450 enzymes, taxane oxetanase 1 (TOT1) and taxane 9α-hydroxylase 1 (T9αH1), and successfully reconstituted the Baccatin III pathway in N. benthamiana using a minimal set of nine core genes. cjnmcpu.com These achievements represent a significant step towards the sustainable and scalable production of Baccatin III and other paclitaxel precursors. sciencecast.orgresearcher.lifecjnmcpu.com The use of N. benthamiana not only facilitates the discovery of new biosynthetic genes but also provides a viable production system. sciencecast.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 10-deacetylbaccatin III (10-DAB) |

| Acetyl-CoA |

| Baccatin III |

| Paclitaxel |

| Taxadiene |

| Taxane |

Endophytic Fungi (e.g., Aspergillus sp., Trichoderma harzianum, Hypoxylon sp.)

Strategies for Enhanced Baccatin III Accumulation

To improve the yield of baccatin III, researchers have focused on several key areas of metabolic and protein engineering. These strategies involve the manipulation of biosynthetic pathways at the genetic and enzymatic levels to increase the efficiency of production in microbial and plant cell cultures.

A primary strategy to boost baccatin III production is the overexpression of genes encoding key enzymes in its biosynthetic pathway. The gene dbat, which encodes for 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), is a critical component in this process. This enzyme catalyzes the final step in baccatin III synthesis, the acetylation of 10-deacetylbaccatin III (10-DAB). frontiersin.orgnih.gov

Studies have shown that integrating the dbat gene into microbial hosts like Escherichia coli or overexpressing it in Taxus cell cultures can significantly increase the production of baccatin III. frontiersin.orgdntb.gov.ua For instance, transgenic Taxus chinensis cells overexpressing the dbat gene showed a 1.7-fold higher production of paclitaxel, a downstream product of baccatin III, compared to non-transformed cells, even without the addition of elicitors like methyl jasmonate. frontiersin.org Similarly, the introduction of the dbat gene into E. coli has enabled the bioconversion of exogenously supplied 10-DAB into baccatin III. frontiersin.org

However, the success of this approach can be cell-line dependent, and in some cases, elicitation with substances like methyl jasmonate is still required to achieve high yields in transgenic plant cell cultures. frontiersin.org

The efficiency of biosynthetic pathways is often limited by the stability and activity of the involved enzymes. The DBAT enzyme, for example, can be unstable, particularly at temperatures optimal for the growth of microbial hosts like E. coli. frontiersin.orgnih.gov Research has indicated that baccatin III cannot be detected in fermentation supernatants when the dbat gene-integrated strain is fermented at 37°C, with optimal induction temperatures for DBAT being as low as 16-20°C. frontiersin.org A mere increase in fermentation temperature from 20°C to 25°C can lead to a 70.36% reduction in baccatin III yield. frontiersin.org

To address this, protein engineering techniques such as semi-rational design and site-directed mutagenesis have been employed to improve the thermostability of DBAT. frontiersin.orgnih.gov In one study, a mutant version of the dbat gene, dbatS189V, was created, which exhibited improved thermostability. frontiersin.orgdntb.gov.ua When this mutant gene was overexpressed in an engineered E. coli strain with an enhanced supply of the acetyl donor, acetyl-CoA, the production of baccatin III increased by 10.5-fold compared to the strain with the wild-type enzyme. frontiersin.orgnih.gov

These protein engineering strategies are crucial for developing robust microbial cell factories that can produce baccatin III at industrially viable temperatures. bipublication.com

The synthesis of baccatin III is dependent on the availability of its precursor, 10-DAB, and the acetyl donor, acetyl-CoA. frontiersin.org Acetyl-CoA is a central metabolite involved in numerous cellular processes, and its limited supply can be a significant bottleneck in baccatin III production. researchgate.netnih.gov

Metabolic engineering strategies have been developed to increase the intracellular pool of acetyl-CoA. nih.gov This can be achieved by refactoring the native acetyl-CoA biosynthetic pathway in host organisms like E. coli. By creating a chassis with enhanced acetyl-CoA productivity, the conversion of 10-DAB to baccatin III can be made more efficient. researchgate.netnih.gov In one such engineered E. coli strain, acetyl-CoA productivity was increased over threefold compared to the host cell. researchgate.net

Furthermore, the choice of carbon source for fermentation can influence acetyl-CoA availability. Glycerol, for instance, has been shown to be a beneficial carbon source for the generation of products that involve metabolic intermediates. frontiersin.orgnih.gov Optimizing the carbon source, in conjunction with engineered strains, has led to significant increases in baccatin III yields. frontiersin.org For example, an engineered E. coli strain with improved acetyl-CoA generation produced 49.10 ± 0.36 μM of baccatin III when fermented with glycerol. frontiersin.org

Another approach involves shunting metabolites towards the desired pathway. For instance, deleting the gene gltA, which is part of the tricarboxylic acid (TCA) cycle, can redirect acetyl-CoA flux towards baccatin III production, establishing a better balance between cell growth and product synthesis. frontiersin.orgnih.gov Additionally, feeding acetic acid to the engineered strain can serve as a substrate for acetyl-CoA biosynthesis and also mitigate the deacetylation of baccatin III, a reversible reaction that can occur under certain conditions. researchgate.net

One significant bottleneck is the availability of the precursor 10-DAB. While it is more abundant in yew species than paclitaxel, its extraction can still be a limiting factor. mdpi.com Recent research has focused on reconstituting the entire biosynthetic pathway in heterologous hosts, which requires the identification of all necessary enzymes. researchgate.netmax-planck-innovation.comnih.govfu-berlin.de

A notable bottleneck that was recently overcome is the C4β-C20 epoxidation step in the pathway. researchgate.netmax-planck-innovation.comnih.govfu-berlin.de The identification of a new C4β-C20 epoxidase has been a significant breakthrough in enabling the complete biosynthesis of baccatin III in a heterologous host like Nicotiana benthamiana. max-planck-innovation.comnih.govfu-berlin.de

Another challenge is the potential for side reactions that compete for the same precursors. For example, the enzyme taxane-14-hydroxylase catalyzes the biosynthesis of other taxanes that are not on the direct pathway to paclitaxel. frontiersin.org Blocking these competing branch points through techniques like antisense-induced gene suppression has been shown to increase paclitaxel production in transgenic cell lines. frontiersin.org

Furthermore, the efficiency of key enzymes can be a bottleneck. As discussed, the thermostability of DBAT is one such example. frontiersin.org Another is the first oxidase in the pathway, taxadiene 5α-hydroxylase, which has been shown to have significant inefficiencies. biorxiv.org The discovery of a nuclear transport factor 2 (NTF2)-like protein, named Facilitator of Taxane Oxidization (FoTO1), has been found to be crucial for promoting the formation of the desired product during this initial oxidation step, thereby resolving a long-standing bottleneck. biorxiv.org

Table 1: Strategies for Enhanced Baccatin III Accumulation

Metabolic Pathway Engineering (e.g., Increasing Acetyl-CoA Supply, Shunting of Metabolites)

Enzymatic Biotransformation and Chemo-Enzymatic Synthesis

Beyond in vivo production in engineered organisms, in vitro enzymatic and chemo-enzymatic methods offer alternative routes to synthesize baccatin III. These approaches leverage the specificity and efficiency of enzymes to perform key chemical transformations.

The direct enzymatic conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III is a highly attractive method due to its specificity and mild reaction conditions compared to traditional chemical synthesis. mdpi.com This biotransformation is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), which transfers an acetyl group from acetyl-CoA to the C10 hydroxyl group of 10-DAB. frontiersin.orgnih.gov

This enzymatic reaction has been demonstrated using crude extracts from the roots of Taxus baccata and with recombinant DBAT enzymes produced in hosts like E. coli. nih.govnih.gov The reaction is highly specific for the 10-hydroxyl group, avoiding the need for protecting other reactive groups on the taxane ring, a common requirement in chemical synthesis. nih.gov

Research has also explored the use of alternative acetyl donors to the expensive acetyl-CoA. Novel and cheaper acetyl donors such as vinyl acetate (B1210297), butyl acetate, and sec-butyl acetate have been shown to be effective in the enzymatic synthesis of baccatin III using recombinant DBAT. tandfonline.com This has the potential to make the enzymatic process more economically viable for industrial-scale production. tandfonline.com

Furthermore, the immobilization of enzymes can enhance their stability and reusability. A C-10 deacetylase from Nocardioides luteus has been immobilized and used for the acetylation of 10-DAB to baccatin III, achieving a reaction yield of 51% with vinyl acetate as the acyl donor. nih.gov

The efficiency of this enzymatic conversion has been shown to be significantly higher than chemical methods in some contexts. Engineered E. coli strains have demonstrated a 10.5-fold greater efficiency in converting 10-DAB to baccatin III compared to chemical approaches.

Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce complex molecules. In the context of paclitaxel synthesis, this often involves the enzymatic synthesis of the C-13 sidechain, which is then chemically coupled to the baccatin III core. researchgate.netrsc.orgnih.gov While this section focuses on baccatin III production, it is important to note that the enzymatic synthesis of baccatin III is a key step that enables these subsequent chemo-enzymatic approaches for the final assembly of paclitaxel.

Table 2: Enzymatic and Chemo-Enzymatic Synthesis of Baccatin III

Use of 10-Deacetylbaccatin III 10-O-Acetyltransferase (DBAT)

A key enzyme in the biosynthesis of baccatin III is 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT). mdpi.comnih.govnih.gov This enzyme catalyzes the specific acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to form baccatin III, using acetyl-CoA as the acetyl donor. frontiersin.orgmdpi.com This single-step acylation is a critical advancement over multi-step chemical syntheses. frontiersin.orgmdpi.com

The gene encoding DBAT has been cloned from various Taxus species and functionally expressed in host organisms like Escherichia coli. frontiersin.orgpnas.org This heterologous expression is a cornerstone of creating microbial cell factories for baccatin III production, offering a more sustainable and scalable alternative to extraction from slow-growing yew trees. mdpi.comresearchgate.net Research has also explored DBAT from endophytic fungi as a potential source for the enzyme. nih.gov The regiospecificity of DBAT has been confirmed, highlighting its precision in targeting the C10 hydroxyl group for acetylation. frontiersin.org

Optimization of Reaction Conditions (e.g., pH, Acetyl Donors, Coenzyme A)

The efficiency of the DBAT-catalyzed reaction is highly dependent on various parameters, necessitating careful optimization.

pH: The optimal pH for recombinant DBAT activity is typically around 7.0 to 7.5. pnas.orgmdpi.com Studies have shown that both overly acidic and alkaline conditions are detrimental to baccatin III production. mdpi.com While a slightly acidic pH of 6.5 was found to be optimal for whole-cell biotransformation, higher pH levels can promote the reverse reaction, converting baccatin III back to 10-DAB. mdpi.com

Acetyl Donors: Acetyl-CoA is the natural acetyl donor for DBAT. frontiersin.orgmdpi.com However, its cost and instability can be limiting factors. Research has focused on screening for alternative, more cost-effective acetyl donors. One study identified acetylsalicylic acid methyl ester as a superior acetyl donor compared to others like acetyl-trans-resveratrol and acetylsalicylic acid ethyl ester. mdpi.com

Coenzyme A (CoA): The presence of Coenzyme A (CoASH) is integral to the process. In the presence of CoASH under alkaline conditions, DBAT can catalyze the deacetylation of baccatin III, transferring the acetyl group to CoASH to form acetyl-CoA. mdpi.com The concentration of potassium salts, such as KH2PO4 and K2HPO4·3H2O, has been found to influence the production of acetyl-CoA. mdpi.com

Temperature: Temperature is another critical factor. While higher temperatures can increase the extraction rate of 10-DAB from plant material, they are not always favorable for the subsequent acetylation step. mdpi.com For whole-cell biotransformation using Taxus needles, a lower temperature of 16°C was determined to be optimal for baccatin III production. mdpi.com In other systems, a temperature of 25°C was used for screening mutant libraries of DBAT. frontiersin.org

Carbon Source: In microbial production systems, the choice and concentration of the carbon source are crucial for providing the necessary energy and precursors, including acetyl-CoA. Glycerol has been shown to be an effective carbon source, promoting the catalysis of baccatin III. mdpi.com

The table below summarizes the optimized conditions for baccatin III production from various studies.

| Parameter | Optimal Condition | System/Study |

| pH | 6.5 | Whole-cell biotransformation with Taxus needles mdpi.com |

| 7.0 | In vitro acetyl-CoA synthesis using DBAT mdpi.com | |

| 7.5 | Recombinant DBAT from Taxus pnas.org | |

| Temperature | 16°C | Whole-cell biotransformation with Taxus needles mdpi.com |

| 25°C | Screening of DBAT mutant library frontiersin.org | |

| 37°C | In vitro acetyl-CoA synthesis using DBAT mdpi.com | |

| Acetyl Donor | Acetylsalicylic acid methyl ester | In vitro acetyl-CoA synthesis using DBAT mdpi.com |

| Carbon Source | 10 g/L Glycerol | Whole-cell biotransformation with Taxus needles mdpi.com |

Enzyme Immobilization Techniques

To enhance the stability and reusability of DBAT for industrial applications, enzyme immobilization has been explored. One effective method is the creation of cross-linked enzyme aggregates (CLEAs). nih.gov This technique involves precipitating the enzyme and then cross-linking the aggregates with a bifunctional reagent like glutaraldehyde. nih.gov

The optimization of the CLEA preparation process for recombinant DBAT (rDBAT) has been systematically studied. nih.gov Factors such as the concentration of the precipitant (ammonium sulfate), the concentration of the cross-linker (glutaraldehyde), pH, and cross-linking time and temperature were adjusted to maximize enzyme activity recovery. nih.gov The optimized conditions for preparing CLEAs of rDBAT resulted in an average activity recovery of 73.9%. nih.gov

Immobilized DBAT exhibits improved thermal stability, with the optimal temperature for CLEAs-rDBAT increasing to 70°C. nih.gov Furthermore, these immobilized enzymes can be recycled for multiple reaction cycles, demonstrating their potential for cost-effective and continuous production of baccatin III. nih.gov Another study reported the immobilization of a C-10 deacetylase from Nocardioides luteus on DEAE-Cellulose for the conversion of 10-DAB to baccatin III. nih.gov

Semi-synthesis of Baccatin III and Derivatives

The semi-synthesis of baccatin III and its subsequent conversion to paclitaxel and other analogues is a cornerstone of the pharmaceutical production of these vital anticancer agents.

Conversion of 10-Deacetylbaccatin III

The most common starting material for the semi-synthesis of baccatin III is 10-deacetylbaccatin III (10-DAB), which is found in relatively high abundance in the needles of various Taxus species. core.ac.ukmdpi.comresearchgate.net The conversion of 10-DAB to baccatin III involves the selective acetylation of the hydroxyl group at the C-10 position. mdpi.comresearchgate.net

This transformation can be achieved through both chemical and enzymatic methods. Chemical synthesis often requires multiple steps, including the protection of other reactive hydroxyl groups, and can involve harsh reagents. mdpi.com In contrast, enzymatic conversion using DBAT offers a highly specific, one-step reaction. frontiersin.orgmdpi.com Microbial cell factories expressing DBAT have been developed to efficiently convert 10-DAB into baccatin III. researchgate.net Research has also demonstrated the use of engineered bacteria for the biotransformation of 10-DAB, achieving conversion rates exceeding 89%.

Selective Acetylation Methodologies

Achieving selective acetylation at the C-10 position of 10-DAB is a critical challenge in the semi-synthesis of baccatin III.

Enzymatic Acetylation: As previously discussed, the use of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) is a highly effective method for the selective acetylation of 10-DAB. nih.gov This biocatalytic approach avoids the need for protecting groups and proceeds under mild conditions. nih.gov Enzymes from various sources, including Taxus plants and microorganisms, have been utilized for this purpose. nih.govnih.gov

Organocatalytic Acylation: Organocatalysis has emerged as a powerful tool for the site-selective acylation of 10-DAB. researchgate.netjst.go.jpnih.gov Certain organocatalysts can promote the selective introduction of various acyl groups onto the C-10 hydroxyl group of 10-deacetylbaccatin III. jst.go.jpnih.gov This method has also been applied to the acylative site-selective dimerization of 10-DAB. jst.go.jpnih.gov

Lewis Acid Catalysis: Lewis acids have been employed to catalyze the selective acylation of 10-deacetylbaccatin III with anhydrides like acetic anhydride. googleapis.com Lanthanide trifluoromethanesulfonates have been shown to be particularly effective catalysts for this reaction, leading to high yields of baccatin III. researchgate.net

Chemical Methods with Protecting Groups: Traditional chemical methods often involve the protection of the C-7 hydroxyl group with a protecting group, such as a triethylsilyl group, before acetylating the C-10 position. googleapis.com This is followed by deprotection to yield baccatin III. googleapis.com Another approach utilizes benzyl (B1604629) chloromate as a selective protecting reagent for both the C-7 and C-10 hydroxyl groups. eurekaselect.com

Use of Baccatin III as a Core Structure for Paclitaxel and Analogues

Baccatin III serves as the essential structural scaffold for the semi-synthesis of paclitaxel and its analogues, such as docetaxel. researchgate.netresearchgate.net The core taxane ring of baccatin III is modified by the attachment of a C-13 side chain to produce these clinically important drugs. researchgate.netannualreviews.org

The semi-synthetic process typically involves the esterification of the C-13 hydroxyl group of baccatin III with a protected side chain precursor. google.com This approach has become the most commercially viable method for producing paclitaxel, overcoming the supply limitations associated with its direct extraction from yew bark. researchgate.net

Furthermore, baccatin III is a versatile starting material for creating novel paclitaxel analogues with potentially improved properties. acs.org For example, enzymatic cascade reactions have been developed to produce paclitaxel analogues like N-debenzoyl-N-(2-furoyl)paclitaxel from baccatin III. acs.org These biocatalytic methods offer regioselective acylation steps that can simplify the synthesis by avoiding the need for protecting group manipulations. acs.org The development of new enzymes and biosynthetic pathways continues to expand the possibilities for creating a diverse range of paclitaxel analogues from the baccatin III core. biorxiv.org

Total Synthesis Methodologies of the Baccatin Core

The intricate, polycyclic structure of Baccatin III has rendered it a significant target in the field of organic synthesis. Its tetracyclic core, featuring a strained eight-membered B-ring, has spurred the development of numerous innovative total synthesis strategies. The successful construction of this complex molecule is considered a landmark achievement, showcasing the evolution of synthetic methodologies. Several research groups have reported total syntheses of paclitaxel, which inherently include the synthesis of the baccatin core, each employing a unique and instructive approach. mdpi.com

A key distinction in these strategies lies in whether they are linear or convergent. wikipedia.orgwikipedia.org A linear synthesis builds the molecule step-by-step from a single starting material. In contrast, a convergent synthesis involves preparing different fragments of the molecule independently and then combining them at a later stage. wikipedia.org All reported total syntheses ultimately assemble the baccatin III core and then attach the C-13 side chain in the final stages.

Key Synthetic Approaches

Holton Synthesis: The first total synthesis of paclitaxel was accomplished by Robert A. Holton's group in 1994. wikipedia.org This is a linear synthesis that begins with patchoulene oxide, a natural product that already contains 15 of the 20 carbon atoms needed for the baccatin core. wikipedia.orgchemeurope.com A pivotal step in this route is a fragmentation of an epoxy alcohol, a variation of the Grob fragmentation, to construct the eight-membered B-ring fused to the A-ring. mdpi.comyoutube.com Another key transformation is the Chan rearrangement, which is used to introduce functionality for the C-ring construction. wikipedia.orgchemeurope.com

Nicolaou Synthesis: Also published in 1994, the Nicolaou group's approach is a prime example of a convergent synthesis. wikipedia.org They constructed the A and C rings separately and then joined them to form the ABC tricyclic system. wikipedia.orgaua.gr The A and C ring fragments were coupled using a Shapiro reaction, and the eight-membered B-ring was subsequently closed via a McMurry pinacol (B44631) coupling reaction. wikipedia.orgaua.grgoogle.com This strategy allows for flexibility and the potential to create analogues by modifying the individual fragments.

Wender Synthesis: Paul Wender's group reported a linear synthesis starting from the terpene verbenone, which is derived from α-pinene. wikipedia.orgchemeurope.com This approach is noted for its efficiency. wikipedia.org A significant step involves an acid-induced fragmentation and rearrangement of a key intermediate to form the AB ring system. youtube.com The synthesis proceeds to construct the C and then the D rings in a linear fashion. wikipedia.org

Mukaiyama Synthesis: The synthesis developed by Teruaki Mukaiyama's group is a linear route that builds the rings in the order C, B, A, and finally D. wikipedia.org This approach is distinguished by its extensive use of aldol (B89426) reactions to form carbon-carbon bonds. The starting material for this synthesis is L-serine, a chiral amino acid. wikipedia.org Key steps include a Reformatsky reaction and a samarium(II) iodide-mediated pinacol coupling to form the B-ring. mdpi.comwikipedia.org

The following table provides a comparative overview of these landmark syntheses.

| Synthesis | Lead Researcher(s) | Year Published | Strategy Type | Starting Material(s) | Key Reactions/Strategies |

| Holton | Robert A. Holton | 1994 | Linear | Patchoulene oxide | Grob-like fragmentation, Chan rearrangement wikipedia.orgyoutube.com |

| Nicolaou | K.C. Nicolaou | 1994 | Convergent | Mucic acid derivatives | Shapiro reaction, McMurry coupling wikipedia.orgaua.gr |

| Wender | Paul A. Wender | 1997 | Linear | Verbenone (from α-pinene) | [4+4] Cycloaddition, Oxidative cleavage/rearrangement wikipedia.orgchemeurope.comyoutube.com |

| Mukaiyama | Teruaki Mukaiyama | 1998 | Linear | L-serine, Isobutyric acid | Multiple Aldol additions, Pinacol coupling, Reformatsky reaction wikipedia.org |

Molecular Mechanisms and Biological Activities of Baccatin Iii

Molecular Interactions with Cellular Targets

Baccatin (B15129273) III's primary mechanism of action involves its interaction with tubulin, the essential protein subunit of microtubules. This interaction disrupts normal microtubule dynamics, leading to cellular dysfunction.

Microtubule Binding and Modulatory Effects on Tubulin Polymerization

Baccatin III binds to microtubules and modulates tubulin polymerization, albeit with different characteristics compared to paclitaxel (B517696) nih.govacs.orgacs.org. It has been demonstrated to assemble GTP-tubulin, GDP-tubulin, and microtubule protein into normal microtubules in vitro nih.govacs.orgacs.org. Furthermore, Baccatin III stabilizes these polymers against cold-induced disassembly nih.govacs.orgacs.org. In cellular contexts, Baccatin III induces the formation of microtubule bundles and abnormal multipolar spindles csic.esnih.gov.

A key distinction between Baccatin III and paclitaxel lies in their direct effects on tubulin polymerization. While paclitaxel is known to potentiate tubulin polymerization, Baccatin III mediates its antimitotic response through the inhibition of the polymerization reaction, a mechanism more akin to compounds like colchicine (B1669291) and podophyllotoxin (B1678966) nih.gov. Consequently, Baccatin III exhibits significantly lower potency, typically requiring concentrations 200 to 500 times higher than paclitaxel to elicit comparable cellular effects csic.esnih.gov. The structural difference—the presence of the C-13 side chain in paclitaxel—is critical for its enhanced activity and specific binding mode. The Baccatin III core structure, lacking this side chain, is responsible for the majority of the binding interactions with tubulin that influence microtubule equilibrium nih.govacs.orgacs.orgnih.govacs.org. Interestingly, microtubules assembled using Baccatin III tend to be longer than those formed with paclitaxel, suggesting potential differences in their nucleation capabilities nih.govacs.orgacs.org.

Baccatin III interacts with the well-established "Taxol binding site" on microtubules csic.esnih.govacs.org. Studies using competitive binding assays have shown that Baccatin III effectively displaces radiolabeled colchicine and podophyllotoxin from tubulin, indicating an overlap or shared interaction region with these compounds, although it does not displace vinblastine (B1199706) nih.gov. Baccatin III demonstrates a greater affinity for the colchicine binding site nih.gov. The binding equilibrium constant (Kb) for Baccatin III to unassembled tubulin has been determined to be approximately 1.5 x 105 M-1 csic.esnih.govacs.org. This is considerably lower than the binding affinity of paclitaxel, which is reported as approximately 3.7 x 107 M-1 nih.govacs.org.

Table 1: Comparative Tubulin Binding Affinity

| Compound | Binding Affinity (Kb at 25°C) | Source |

|---|---|---|

| Baccatin III | 1.5 x 105 M-1 | csic.esnih.govacs.org |

Table 2: Comparative Cellular Potency

| Effect Observed | Baccatin III Concentration | Paclitaxel Concentration | Source |

|---|---|---|---|

| Microtubule bundling/spindle abnormality | ~100 µM | ~5 µM | csic.es |

| Mitotic arrest/Apoptotic death | 200-500x higher than Taxol | - | csic.esnih.gov |

Tubulin Binding Site Characterization (e.g., Colchicine, Podophyllotoxin Binding Sites)

Cellular and Immunological Effects of Baccatin III

Beyond its direct interaction with tubulin, Baccatin III exerts broader effects on cellular processes and the immune system.

Cellular Effects: Baccatin III has been shown to induce cell cycle arrest, primarily accumulating cells in the G2 + M phases, consistent with an antimitotic mechanism nih.gov. It also triggers mitotic arrest and subsequent apoptotic cell death in various cancer cell lines, such as U937 human promonocytic leukemia cells csic.esnih.gov. However, some studies suggest that Baccatin III can induce apoptosis independently of cell cycle arrest, with apoptotic events occurring in cells across different phases of the cell cycle nih.gov. Baccatin III also exhibits antiproliferative activity against a range of cancer cell lines, with reported IC50 values in the low micromolar range for certain cell types ncats.ionih.gov.

Immunological Effects: Baccatin III demonstrates notable immunomodulatory and immune adjuvant activities aai.orgnih.govoup.com. It enhances the MHC-restricted antigen presentation capabilities of dendritic cells (DCs) nih.govoup.com. This enhancement includes increased expression of MHC class I and class II molecules and improved allostimulatory activity of DCs aai.orgnih.gov. Baccatin III has been shown to boost the production of antigen-specific IgG antibodies when administered with antigens aai.org. Furthermore, Baccatin III plays a role in modulating the tumor immune microenvironment by inhibiting the accumulation and suppressive functions of myeloid-derived suppressor cells (MDSCs) nih.govaai.orgmedchemexpress.com. By reducing MDSC activity, Baccatin III can inhibit tumor growth and improve the anti-tumor immune response nih.govaai.orgmedchemexpress.com. It also contributes to anti-inflammatory and anti-fibrotic effects by inhibiting macrophage activation and extracellular matrix deposition medchemexpress.com.

Compound List:

Baccatin III

Paclitaxel (Taxol)

Colchicine

Podophyllotoxin

Vinblastine

Epothilone A

Discodermolide

Docetaxel (Taxotere)

2-m-azido-baccatin III

Laulimalide

Peloruside A

Epothilone B

Securinine

Fluevirine A

Flueggenine I

Pironetin

Taxuspine D

Cell Cycle Effects (e.g., G2+M Phase Accumulation)

Baccatin III has been shown to interfere with the cell cycle progression of cancer cells, leading to arrest at specific phases. Studies indicate that Baccatin III can induce cell cycle arrest in the G2/M phase, a critical stage for cell division. This arrest is a common mechanism by which cytotoxic agents prevent the uncontrolled proliferation of cancer cells. For instance, research on enzymatically synthesized Baccatin III (ESB III) demonstrated a significant increase in the percentage of HeLa cells in the G2/M phase, with approximately 40% of cells arrested in this phase compared to about 25% in untreated cells. Standard Baccatin III also induced a notable G2/M arrest, with around 34% of cells affected nih.gov. This G2/M phase accumulation can lead to DNA damage and ultimately trigger programmed cell death nih.govfrontiersin.org.

Induction of Apoptosis (e.g., Caspase-10 Dependence, Mitochondrial Membrane Potential)

A primary mechanism through which Baccatin III exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by specific molecular pathways. Baccatin III has been consistently shown to induce apoptosis in various cancer cell lines in a manner dependent on caspase-10 activation lktlabs.comresearchgate.netnih.govnih.govamazonaws.comiisc.ac.inresearchgate.net. Furthermore, the compound is associated with alterations in mitochondrial function, specifically the loss of mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway nih.govresearchgate.netnih.govnih.goviisc.ac.inresearchgate.netresearchgate.net. For example, studies using JR4-Jurkat cells demonstrated a significant loss of mitochondrial membrane potential upon treatment with Baccatin III, reaching up to 65% after 36 hours iisc.ac.inresearchgate.net. The induction of DNA fragmentation and changes in nuclear morphology, such as chromatin condensation, are also characteristic of Baccatin III-induced apoptosis researchgate.netnih.govnih.goviisc.ac.in.

Inhibition of Cancer Cell Proliferation

Baccatin III effectively inhibits the proliferation of a wide range of cancer cell lines. Its cytotoxic activity translates to measurable IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Research has reported varying IC50 values depending on the cell line and experimental conditions. For example, in Jurkat cells, Baccatin III demonstrated IC50 values ranging from 2 to 5 µM researchgate.netnih.govnih.gov. In studies involving human cancer cell lines, Baccatin III showed IC50 values of approximately 4.30 µM against HeLa cells and values between 4 and 7.81 µM against A549, A431, and HepG2 cells nih.govresearchgate.net. Other studies reported IC50 values of 3.5 µM for JR4-Jurkat leukemia cells, 3 µM for HepG2 liver cancer cells, 4 µM for HeLa cervical cancer cells, 5 µM for OVCAR-3 ovarian carcinoma cells, and 2 µM for T47D breast cancer cells caymanchem.com.

Table 1: Inhibition of Cancer Cell Proliferation by Baccatin III

| Cell Line | IC50 (µM) | Source Reference(s) |

| Jurkat | 2-5 | researchgate.netnih.govnih.gov |

| HeLa | 4.30 | nih.govresearchgate.net |

| A549 | ~4-7.81 | nih.govresearchgate.net |

| A431 | ~4-7.81 | nih.govresearchgate.net |

| HepG2 | ~4-7.81 (HepG2: 3) | nih.govresearchgate.netcaymanchem.com |

| JR4-Jurkat Leukemia | 3.5 | caymanchem.com |

| OVCAR-3 Ovarian | 5 | caymanchem.com |

| T47D Breast Cancer | 2 | caymanchem.com |

Immunomodulatory Activities

Beyond its direct anti-cancer effects, Baccatin III exhibits significant immunomodulatory properties, influencing the anti-tumor immune response.

Enhancement of Major Histocompatibility Complex (MHC)-Restricted Antigen Presentation in Dendritic Cells

Modulation of Myeloid-Derived Suppressor Cells (MDSCs)

A key aspect of Baccatin III's anti-tumor activity involves its ability to modulate myeloid-derived suppressor cells (MDSCs) lktlabs.comcaymanchem.comchemfaces.comselleckchem.comoup.comvulcanchem.commedchemexpress.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net. MDSCs are a heterogeneous population of cells that suppress anti-tumor immunity. Baccatin III has been shown to significantly reduce the accumulation and suppressive function of MDSCs in tumor-bearing animal models lktlabs.comcaymanchem.comchemfaces.comselleckchem.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.net. Oral administration of Baccatin III in mice with 4T1 mammary carcinoma or CT26 colon cancer cells led to a marked decrease in tumor growth, which was attributed, in part, to the inhibition of MDSC accumulation and their capacity to suppress T cell responses lktlabs.comcaymanchem.comselleckchem.comnih.govresearchgate.netmdpi.commdpi.com. MDSCs isolated from Baccatin III-treated mice exhibited a reduced suppressive effect on T cells compared to those from control groups chemfaces.comnih.govresearchgate.net.

Impact on Reactive Oxygen Species and Nitric Oxide Production by MDSCs

In line with its modulation of MDSC function, Baccatin III also impacts the production of key suppressive molecules by these cells. Specifically, MDSCs isolated from Baccatin III-treated mice demonstrated significantly reduced production of reactive oxygen species (ROS) and nitric oxide (NO) chemfaces.comvulcanchem.commedchemexpress.comnih.govresearchgate.net. ROS and NO are critical mediators of MDSC-driven immunosuppression. By reducing the levels of these molecules, Baccatin III contributes to restoring a more permissive immune microenvironment for anti-tumor immunity chemfaces.comvulcanchem.commedchemexpress.comnih.govresearchgate.net.

Table 2: Baccatin III-Induced Cell Cycle Arrest in HeLa Cells

| Treatment | G2/M Phase (%) | Source Reference(s) |

| Untreated | ~25 | nih.govresearchgate.net |

| ESB III (Dose-dep.) | ~40 | nih.govresearchgate.net |

| Standard Baccatin III | ~34 | nih.govresearchgate.net |

Compound List:

Baccatin III

Paclitaxel

Docetaxel

10-Deacetylbaccatin III (10-DAB)

Ovalbumin (OVA)

Reactive Oxygen Species (ROS)

Nitric Oxide (NO)

Major Histocompatibility Complex (MHC)

Myeloid-Derived Suppressor Cells (MDSCs)

Cytotoxic T Lymphocyte (CTL)

Transforming Growth Factor-beta 1 (TGF-β1)

Analytical Methodologies for Baccatin Iii Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of Baccatin (B15129273) III analysis, providing the necessary selectivity and sensitivity to distinguish it from a multitude of other related taxanes and matrix components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely employed techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF MS/MS)

For enhanced sensitivity and specificity, particularly in complex matrices or when trace amounts are being analyzed, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) or high-resolution (QTOF) variations are the methods of choice. oup.comnih.gov LC-MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the unambiguous identification and quantification of Baccatin III.

In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity. oup.com For Baccatin III, the ammonium (B1175870) adduct [M+NH4]+ at m/z 604.0 is often used as the precursor ion, which fragments into characteristic product ions such as m/z 105.0 and 327.0. oup.com This technique has been successfully applied to quantify Baccatin III in various biological fluids and plant extracts. oup.comnih.govacgpubs.org

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS) offers high-resolution mass accuracy, further confirming the elemental composition of the detected analytes. This is particularly useful in identifying unknown taxanes or metabolites in complex samples like fungal or plant cell cultures. mdpi.comresearchgate.net

LC-MS/MS Parameters for Baccatin III Detection:

| Parameter | Typical Value/Condition | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | oup.com |

| Precursor Ion (m/z) | 604.0 ([M+NH4]+) | oup.com |

| Product Ions (m/z) | 105.0, 327.0 | oup.com |

| Collision Energy | Variable, optimized for fragmentation | nih.gov |

Sample Preparation and Extraction Methods from Diverse Matrices

The effective extraction of Baccatin III from its source material is a critical first step in its analysis. The chosen method depends heavily on the nature of the matrix, whether it be plant tissue, cell cultures, or biological fluids.

Extraction from Plant Materials (e.g., Taxus needles, twigs)

Baccatin III is naturally found in various parts of the Taxus (yew) plant. nih.gov Extraction from needles and twigs is common for obtaining this precursor for semi-synthetic processes. nih.gov

A typical extraction process involves:

Drying and Grinding: The plant material (needles or twigs) is first dried and ground into a fine powder to increase the surface area for extraction. nih.gov

Solvent Extraction: The powdered material is then extracted with a suitable organic solvent. Methanol (B129727) is a commonly used solvent for initial extraction. researchgate.net Other methods like ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and Soxhlet extraction have also been compared, with PLE often showing the greatest yields. mdpi.comresearchgate.net

Solvent Partitioning: The initial crude extract is then subjected to liquid-liquid partitioning to separate taxanes from other plant components. A common system involves partitioning between water and a non-polar solvent like chloroform (B151607) or dichloromethane. nih.gov

Purification: Further purification can be achieved through techniques like crystallization or solid-phase extraction (SPE). researchgate.netgoogle.comgoogle.com

Analysis in Plant Cell Culture Supernatants and Cell Pellets